molecular formula C33H34N6O B1248092 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS No. 80528-41-2

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Cat. No.: B1248092
CAS No.: 80528-41-2
M. Wt: 530.7 g/mol
InChI Key: SAJIFZPINIDYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic compound known for its unique structure and versatile applications. This compound features a phenol core substituted with two bis(pyridin-2-ylmethyl)amino groups, making it a valuable ligand in coordination chemistry and catalysis.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or complexes in its target pathways.

Mode of Action

It is known to be involved in the stabilization of RuII complexes , which suggests that it may interact with its targets through coordination chemistry, potentially acting as a ligand to bind and stabilize these complexes.

Biochemical Pathways

Given its role in the synthesis of RuII complexes , it may be involved in pathways where these complexes play a role

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stabilization of these complexes, which could have various downstream effects depending on the specific context and environment.

Action Environment

Given its role in the synthesis of ruii complexes , factors such as pH, temperature, and the presence of other ions or molecules could potentially impact its function.

Biochemical Analysis

Biochemical Properties

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol plays a crucial role in biochemical reactions, particularly those involving metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron, and forming stable complexes. These complexes can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, the compound has been shown to interact with metalloenzymes, enhancing or inhibiting their catalytic activity depending on the specific metal ion involved . The nature of these interactions is primarily based on the coordination chemistry between the metal ions and the nitrogen atoms in the pyridine rings of the compound.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in metal ion homeostasis and oxidative stress response . Additionally, it can impact cellular metabolism by affecting the activity of metalloenzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable complexes. These complexes can interact with various biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The binding interactions between the compound and metal ions are primarily mediated by the nitrogen atoms in the pyridine rings, which coordinate with the metal ions to form stable complexes. These interactions can modulate the activity of metalloenzymes and other metal-dependent proteins, influencing their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the activity of metalloenzymes and other metal-dependent proteins, leading to beneficial effects on cellular function and metabolism . At high doses, the compound can have toxic or adverse effects, such as disrupting metal ion homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving metal ions. The compound can interact with enzymes and cofactors involved in metal ion metabolism, influencing their activity and function . For example, it can affect the activity of metalloenzymes involved in oxidative stress response and metal ion homeostasis, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on cellular metabolism and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves the condensation of 2,6-diformyl-4-methylphenol with bis(pyridin-2-ylmethyl)amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The pyridine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as a DNA-binding agent and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in catalysis for various organic transformations and as a stabilizer in polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol
  • 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-chlorophenol
  • 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-nitrophenol

Uniqueness

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in forming stable metal complexes and as a versatile reagent in various chemical reactions.

Properties

IUPAC Name

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJIFZPINIDYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471910
Record name 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80528-41-2
Record name 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol?

A1: this compound (H-BPMP) has the molecular formula C33H34N6O and a molecular weight of 530.66 g/mol. While the provided research doesn't explicitly list all spectroscopic data, it frequently utilizes techniques like UV-vis, EPR, 1H NMR, and 19F NMR (for fluorinated derivatives) to characterize the compound and its metal complexes. [, , , , , , , ]

Q2: How does the structure of H-BPMP contribute to its ability to bind metal ions?

A2: H-BPMP acts as a dinucleating ligand, meaning it can bind two metal ions simultaneously. This is facilitated by its structure: * Phenolate Oxygen: The deprotonated phenolic oxygen acts as a bridging site for the metal ions. * Pyridine Nitrogen Atoms: The six pyridine nitrogen atoms provide additional coordination sites for the metal ions. * Flexibility: The flexible arms containing the pyridine rings allow H-BPMP to adjust its conformation to accommodate different metal ions and coordination geometries. [, , ]

Q3: What types of metal complexes does H-BPMP form, and how do their properties vary?

A3: H-BPMP readily forms complexes with various transition metals, including copper, manganese, iron, nickel, and cobalt. The properties of these complexes are influenced by several factors:

* **Metal Ion Identity:**  Different metal ions exhibit varying preferences for coordination geometry and oxidation states, directly impacting the complex's structure and reactivity. For instance,  H-BPMP forms both mononuclear and dinuclear complexes with nickel, while predominantly dinuclear complexes are observed with copper. [, , ] * **Bridging Ligands:** The presence and nature of bridging ligands, such as hydroxide, acetate, or peroxide, significantly influence the metal-metal distance and electronic properties of the complex. [, , , , ]* **pH:**  The protonation state of the H-BPMP ligand and the presence of coordinating ions like hydroxide can be modulated by pH, leading to the formation of different species with distinct spectroscopic features and reactivity. [, , ]

Q4: H-BPMP complexes have been investigated as models for metalloenzymes. Which enzymes do they mimic, and what insights have these studies provided?

A4: H-BPMP complexes, particularly those with copper and manganese, have been explored as models for:

* **Catechol Oxidase:**  Copper complexes of H-BPMP have demonstrated catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol to the corresponding quinone. These studies highlight the importance of the Cu-O-Cu core and the influence of substituents on the H-BPMP ligand on catalytic efficiency. [, ] * **Ribonucleotide Reductase (RNR):**  Manganese complexes of H-BPMP have provided insights into the mechanism of class Ib Mn2 RNRs. Notably, the formation and reactivity of a Mn<sup>II</sup>Mn<sup>III</sup>-peroxide species, a key intermediate in the RNR catalytic cycle, has been demonstrated using H-BPMP complexes. [, ]

Q5: How do modifications to the H-BPMP ligand structure affect the properties and reactivity of its metal complexes?

A5: Studies have demonstrated that even subtle modifications to the H-BPMP ligand can significantly impact the properties of its metal complexes. For instance:

  • Fluorine Substitution: Introducing fluorine atoms onto the pyridine rings allows for the separation of geometric isomers in dicopper(II) complexes and provides a sensitive probe for studying isomerization dynamics using 19F NMR. []
  • Electron-Donating/Withdrawing Groups: Replacing the methyl group on the phenol ring with electron-donating or withdrawing substituents influences the redox potentials and catecholase activity of dicopper(II) complexes. Electron-donating groups enhance activity, while electron-withdrawing groups have the opposite effect. []
  • Hydrogen Bond Donors: Introducing amide groups in the second coordination sphere of the ligand can influence the Fe⋯Fe distance in diiron complexes and their reactivity towards nitric oxide. []

Q6: Have computational methods been employed to study H-BPMP and its metal complexes? If so, what insights have they provided?

A6: Yes, computational chemistry, including density functional theory (DFT), has been utilized to: * Explain Spectroscopic Features: DFT calculations have been used to rationalize the unusual EPR spectrum observed for a superoxo dicopper(II) complex of H-BPMP. [] * Investigate Isomerism: DFT calculations supported the experimental observation of geometric isomerism in fluorinated H-BPMP dicopper(II) complexes and provided insights into the isomerization process. [] * Study Reaction Mechanisms: DFT calculations have been employed to investigate the mechanism of nitric oxide reduction in flavodiiron nitric oxide reductase (FNOR) model complexes based on H-BPMP derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.